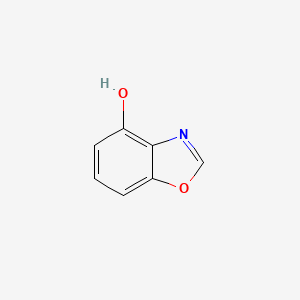

Benzooxazol-4-ol

Descripción

Significance of the Benzoxazole (B165842) Heterocyclic Framework in Contemporary Research

The benzoxazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in modern chemical research. rsc.orgwikipedia.org This privileged heterocyclic framework is integral to numerous fields, including medicinal chemistry, materials science, and agrochemicals. rsc.orgcore.ac.uk Its planar structure and aromaticity confer relative stability, while the presence of nitrogen and oxygen heteroatoms provides reactive sites for functionalization, making it a versatile starting point for the synthesis of complex molecules. wikipedia.orgresearchgate.net

In medicinal chemistry, benzoxazole derivatives are renowned for a wide spectrum of pharmacological activities. innovareacademics.inijrrjournal.comnih.gov These include antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. innovareacademics.inresearchgate.net The structural similarity of the benzoxazole nucleus to naturally occurring nucleic acid bases, such as adenine (B156593) and guanine, allows for effective interaction with biological macromolecules. semanticscholar.org This has led to the development of several commercially available drugs containing the benzoxazole motif. wikipedia.org

Beyond pharmaceuticals, the benzoxazole framework is crucial in materials science. Its derivatives are investigated for applications as optical brighteners, fluorescent dyes, and organic light-emitting materials. core.ac.ukresearchgate.net The rigid and planar structure of the benzoxazole system contributes to favorable photophysical properties, making it a valuable component in the design of novel materials with specific electronic and optical characteristics. researchgate.net

Overview of Benzooxazol-4-ol as a Key Derivative for Advanced Investigation

Within the diverse family of benzoxazole derivatives, this compound (also known as 4-hydroxybenzoxazole) emerges as a particularly important compound for advanced scientific investigation. core.ac.ukchemscene.com Its structure, featuring a hydroxyl group at the 4-position of the benzoxazole core, provides a key functional handle for a variety of chemical transformations. biosynth.com This hydroxyl group can readily participate in reactions such as esterification and etherification, allowing for the synthesis of a wide array of more complex molecules.

The strategic placement of the hydroxyl group also influences the compound's electronic properties and potential for intermolecular interactions, such as hydrogen bonding. vulcanchem.com These features make this compound a valuable building block in the development of new compounds with tailored biological activities and material properties. core.ac.uk Research has demonstrated its utility as a ligand in coordination chemistry, forming stable complexes with various transition metals. core.ac.ukbiosynth.com This highlights its potential in the development of novel catalysts and materials with unique magnetic or electronic properties. The study of this compound and its derivatives continues to be an active area of research, with the potential to unlock new discoveries in both medicine and materials science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-benzoxazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-5-2-1-3-6-7(5)8-4-10-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQPBXGHGXFKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547593 | |

| Record name | 1,3-Benzoxazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89590-22-7 | |

| Record name | 1,3-Benzoxazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis and Derivatization of Benzooxazol 4 Ol and Its Analogues

Established Synthetic Pathways for Benzoxazole (B165842) Core Structures

The construction of the fundamental benzoxazole ring system can be achieved through several reliable and versatile synthetic routes. These methods are broadly categorized into condensation reactions, oxidative cyclizations, and multicomponent strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

The most traditional and widely employed method for synthesizing the benzoxazole scaffold is the condensation of an ortho-aminophenol with a suitable carbonyl-containing compound. rsc.orgresearchgate.net This approach involves the reaction of the o-aminophenol with various reagents such as carboxylic acids, aldehydes, esters, acyl chlorides, or nitriles, typically under acidic conditions or at high temperatures to facilitate dehydration and subsequent cyclization. researchgate.netontosight.aimdpi.com

The versatility of this method allows for the introduction of a wide range of substituents at the 2-position of the benzoxazole ring, depending on the chosen carbonyl partner. ontosight.ai For instance, reacting o-aminophenols with aldehydes or carboxylic acids is a common pathway. nih.gov To improve reaction conditions and yields, various catalysts have been developed. Samarium triflate has been used as a reusable acid catalyst in aqueous media for a greener synthesis. organic-chemistry.org Other catalysts, such as lead tetraacetate, have been employed for reactions involving specific aldehydes, followed by further modifications to create more complex fused heterocyclic systems. rsc.org

| Catalyst/Reagent | Substrates | Conditions | Outcome | Reference(s) |

| PPA | 2,4-diaminophenol, 4-methylsalicylic acid | 150°C | Synthesis of 5-amino-2-(2'-hydroxy-4'-methylphenyl) benzoxazole. | ijpbs.com |

| Samarium Triflate | o-aminophenols, aldehydes | Aqueous medium, mild conditions | Green and efficient synthesis of 2-substituted benzoxazoles. | organic-chemistry.org |

| Pb(OAc)₄ / Acetic Acid | 2-aminophenol (B121084), 4-amino benzaldehyde | Reflux | Formation of benzoxazole precursor for tetrazole fusion. | rsc.org |

| Fluorophosphoric Acid | 2-aminophenol, aldehydes | Ethanol (B145695), room temperature | Efficient synthesis with an inexpensive and stable catalyst. | rsc.org |

| LAIL@MNP | 2-aminophenol, benzaldehyde | Solvent-free, 70°C, sonication | Green method with high yields and catalyst recyclability. | nih.gov |

This table provides an interactive summary of various catalytic systems used in condensation reactions for benzoxazole synthesis.

Oxidative cyclization represents another major pathway to benzoxazoles, often starting from phenolic Schiff bases (imines) generated in situ from the condensation of o-aminophenols and aldehydes. nih.govtandfonline.com This intermediate undergoes an oxidation-induced cyclization to form the aromatic benzoxazole ring. A variety of oxidants and catalytic systems have been developed for this transformation.

Common methods include the use of manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), or lead tetraacetate. researchgate.netijpbs.com More recent developments focus on greener and more efficient protocols. An iron-catalyzed oxidative coupling and cyclization of phenol (B47542) derivatives with benzoyl aldehyde oximes has been reported to proceed at room temperature. rsc.org Similarly, a silver carbonate-based method provides a mild route that tolerates numerous functional groups and proceeds under various atmospheric conditions. tandfonline.com Environmentally friendly approaches also include the use of molecular iodine as a catalyst or employing oxidant-free electrochemical methods where H₂ is the only byproduct. ontosight.aiorganic-chemistry.org

| Method | Oxidant/Catalyst | Key Features | Reference(s) |

| Phenolic Imine Cyclization | Silver Carbonate | Extremely mild, tolerates heterocycles and diverse functional groups. | tandfonline.com |

| Coupling/Cyclization | Iron(III) Catalyst | Employs an inexpensive iron catalyst with benzoyl aldehyde oximes. | rsc.org |

| Direct Oxidative Cyclization | DDQ/EA or O₂/water | Metal-free, uses readily available catechols and primary amines. | researchgate.net |

| Electrochemical Oxidation | None (Transition metal- and oxidant-free) | Atom-economical, generates H₂ as the only byproduct. | organic-chemistry.org |

| Sulfur-Mediated | Elemental Sulfur | Efficiently provides 2-alkylbenzoxazoles from o-aminophenols and ketones. | organic-chemistry.org |

This table interactively showcases different oxidative cyclization strategies for forming the benzoxazole core.

Multicomponent reactions (MCRs) have gained prominence as powerful tools in synthetic chemistry due to their high efficiency, atom economy, and ability to construct complex molecules in a single step. organic-chemistry.orgsci-hub.se Several MCRs have been developed for the synthesis of benzoxazole derivatives.

One notable example is a palladium-catalyzed three-component reaction involving an aryl halide, an aminophenol, and an isocyanide, which can produce benzoxazoles in yields exceeding 92%. organic-chemistry.org This method is advantageous as it avoids the use of toxic carbon monoxide and operates at atmospheric pressure. organic-chemistry.org Another effective MCR involves the one-pot reaction of catechols, aldehydes, and ammonium (B1175870) acetate (B1210297) as the nitrogen source. sci-hub.se This process can be catalyzed by an Fe(III)-salen complex in ethanol under mild conditions, using air as a benign oxidant, to produce a wide range of benzoxazoles in excellent yields. sci-hub.se Such strategies are often cost-effective and reduce the need for purification of intermediates. organic-chemistry.org

Oxidative Cyclization Protocols

Targeted Synthesis of Benzooxazol-4-ol and Positional Isomers

While general methods for the benzoxazole core are well-established, the synthesis of specific isomers like this compound (also known as 4-hydroxybenzoxazole) requires precise control over regiochemistry.

The synthesis of 4-hydroxybenzoxazoles presents a regiochemical challenge, as cyclization precursors can potentially form other isomers. vulcanchem.com A successful and consistent synthesis of 4-hydroxybenzoxazoles has been achieved with yields greater than 80% through the cyclization of pre-formed amide precursors using pyridinium (B92312) p-toluenesulfonate (PPTSA) as a mild Brønsted acid catalyst in refluxing toluene. core.ac.uk This approach demonstrates effective regioselective control to yield the desired 4-ol isomer.

Modern catalytic strategies are also being explored to enhance regioselectivity. Palladium-catalyzed C-H activation, for instance, has been proposed as a potential method for the direct and controlled functionalization of benzoxazole precursors to afford specific isomers like this compound, although this remains a developing area. vulcanchem.com Phenyliodine(III) diacetate has also been utilized in the regioselective synthesis of related complex structures derived from 2-(2-hydroxynaphthyl)benzoxazoles. tandfonline.com

| Precursor | Catalyst/Reagent | Solvent | Yield | Product | Reference(s) |

| Amide 2.6 | PPTSA | Toluene | >80% | 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol | core.ac.uk |

| Amide Precursors | PPTSA | Toluene | >80% | 2-Aryl-1,3-benzoxazol-4-ols | core.ac.uk |

This interactive table details reported yields for the regioselective synthesis of this compound analogues.

The introduction of chirality into the this compound scaffold is of significant interest for applications in asymmetric catalysis and medicinal chemistry. core.ac.uk A synthetic route has been developed to create chiral benzoxazoles and 4-hydroxybenzoxazoles using amino acids as the chiral source. core.ac.uk

This methodology involves a two-step process. First, an amide coupling reaction is performed between 2-amino-resorcinol and a protected L-amino acid (such as glycine, alanine, valine, leucine, phenylalanine, or proline). The resulting chiral amide intermediate is then subjected to cyclization to form the oxazole (B20620) ring via the Mitsunobu reaction. This strategy successfully translates the chirality of the amino acid to the final benzoxazole derivative. core.ac.uk While not specific to benzoxazoles, related research on the regioselective synthesis of chiral 1,2-oxazole derivatives from N-Boc-protected cyclic amino acids further underscores the utility of amino acid building blocks in creating chiral heterocyclic systems. beilstein-journals.org

Regioselective Functionalization Approaches

Advanced Derivatization Techniques for this compound Analogues

The benzoxazole scaffold, particularly with a hydroxyl group at the 4-position, serves as a valuable starting point for the synthesis of more complex molecules. Advanced derivatization techniques allow for the strategic modification of this core structure, enabling the exploration of chemical space and the fine-tuning of molecular properties. These methods include halogenation, the introduction of a wide array of substituents, and the application of biosynthetic principles.

Halogenation Strategies and their Impact on Molecular Characteristics

The introduction of halogen atoms (F, Cl, Br, I) to the this compound scaffold is a key strategy for modifying its physicochemical and biological properties. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. The position of halogenation on the benzoxazole ring is crucial and is often directed by the existing substituents.

Electrophilic substitution reactions, such as halogenation, typically occur on the benzene (B151609) portion of the benzoxazole ring, with the 5- and 6-positions being the preferred sites. core.ac.uk For instance, a one-pot, regioselective method for synthesizing 2-arylbenzoxazoles involves an iron(III)-catalyzed bromination of an N-arylbenzamide precursor, followed by a copper(I)-catalyzed cyclization to form the oxazole ring. researchgate.net

Another synthetic approach involves building the halogenated benzoxazole from appropriately substituted precursors. The synthesis of 4-Chloro-7-fluoro-1,2-benzoxazol-3-ol, an isomer of a halogenated this compound, is achieved through the cyclization of a pre-halogenated starting material, 2-amino-4-chloro-5-fluorophenol. This method ensures precise control over the placement of the halogen atoms. The reaction is typically performed with reagents like phosgene (B1210022) or its derivatives in the presence of a base.

The presence of halogens significantly impacts the molecular characteristics of the compound. The electron-withdrawing nature of chlorine and fluorine atoms can increase the acidity of the nearby hydroxyl group, a property that can be critical for its interaction with molecular targets. Furthermore, insights from biosynthetic pathways have been harnessed to create novel halogenated benzoxazoles, demonstrating a synergy between natural product biosynthesis and synthetic chemistry. nih.govresearchgate.net

| Halogenation Strategy | Typical Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS), Iron(III) catalysts | Regioselective, targets the 5- and 6-positions of the benzene ring. core.ac.uk | core.ac.ukresearchgate.net |

| Cyclization of Halogenated Precursors | Halogenated 2-aminophenols, Phosgene derivatives | Precise control over halogen placement. Used for compounds like 4-Chloro-7-fluoro-1,2-benzoxazol-3-ol. | |

| Biosynthesis-Inspired Synthesis | Enzymatic pathways (e.g., from nataxazole biosynthesis) | Harnesses natural enzymatic machinery to produce halogenated analogues. nih.gov | nih.govresearchgate.net |

Introduction of Diverse Substituents for Scaffold Diversification

Beyond halogenation, the this compound scaffold can be diversified by introducing a wide range of other chemical groups. These modifications can be made at several positions, including the hydroxyl group at the 4-position, the carbon at the 2-position, and other available sites on the benzene ring.

The hydroxyl group at the 4-position is a prime site for derivatization. It can readily participate in reactions such as esterification and etherification. vulcanchem.com A notable example is the reaction of 2-Methyl-1,3-benzoxazol-4-ol (B1269489) with diphenylphosphine (B32561) chloride in the presence of triethylamine (B128534) to form 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate, demonstrating the conversion of the hydroxyl group into a phosphinate ester. vulcanchem.com Similarly, various alkoxyl groups can be introduced at the C4 position by reacting the hydroxyl group with halogenated derivatives in the presence of a base like potassium carbonate. nih.gov

The 2-position of the benzoxazole ring is another common site for modification, allowing for the introduction of aryl groups, alkyl chains, and other functionalities. rsc.orgrsc.org Copper-catalyzed reactions are frequently employed for these transformations. For example, a versatile one-pot domino reaction of 2-bromoanilines with acyl chlorides using a copper(I) iodide catalyst can generate a variety of 2-substituted benzoxazoles. organic-chemistry.org Another copper-catalyzed method involves the hydroamination of alkynones with 2-aminophenols to produce a wide array of functionalized benzoxazole derivatives. rsc.org

Scaffold diversification is essential for creating chemical libraries for research and drug discovery. By systematically altering the substituents on the this compound core, chemists can explore structure-activity relationships. For example, secondary aminophenols, prepared via reductive amination, can be cyclized to form complex estradiol-benzoxazolone hybrids, showcasing the integration of the benzoxazole motif with other complex structures. rsc.org

Biosynthetic Approaches to Benzoxazole Formation

The natural world provides elegant and efficient enzymatic strategies for constructing complex molecules, including the benzoxazole core. Studying these biosynthetic pathways offers valuable insights and can inspire novel synthetic methods. The biosynthesis of the antitumor natural product nataxazole serves as a well-characterized model for benzoxazole formation. nih.govresearchgate.net

Research has revealed that the benzoxazole ring in nataxazole is not formed from an amide intermediate as previously thought. nih.gov Instead, the pathway proceeds through a highly unstable ester intermediate, which is generated by an ATP-dependent adenylating enzyme. nih.govresearchgate.net This activated ester then undergoes a crucial transformation catalyzed by a second, zinc-dependent enzyme. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Benzooxazol 4 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of atoms within the benzooxazol-4-ol scaffold and its derivatives.

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In derivatives of this compound, the spectrum can be divided into distinct regions corresponding to the aromatic protons, the hydroxyl proton, and any substituents.

The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region, generally between δ 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns are dictated by the substitution pattern on the ring. For instance, in 2-methyl-1,3-benzoxazol-4-ol (B1269489), the aromatic protons are observed in the δ 6.8–7.5 ppm range. vulcanchem.com

The hydroxyl (-OH) proton is a key diagnostic signal. Its chemical shift is variable and concentration-dependent, often appearing as a broad singlet. In a related compound, 3-methyl-1,2-benzisoxazol-4-ol, this phenolic proton gives a broad singlet at a significantly downfield chemical shift of approximately δ 10.67 ppm, which is characteristic of a hydrogen-bonded hydroxyl group. Protons of substituent groups, such as a methyl group at the 2-position, typically appear in the upfield region. For 2-methyl-1,3-benzoxazol-4-ol, this methyl signal is found at around δ 2.5 ppm. vulcanchem.com

Table 1: Representative ¹H NMR Chemical Shifts (δ) for this compound Derivatives

| Proton Type | Chemical Shift Range (ppm) | Multiplicity | Notes |

| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet | Position and coupling constants depend on substitution. |

| Hydroxyl (-OH) | 5.0 - 11.0 | Broad Singlet | Chemical shift is variable and dependent on solvent and concentration. |

| Methyl (-CH₃) | 2.3 - 2.6 | Singlet | Example given for a substituent at the C2 position. |

Data compiled from various sources, including specific data for 2-methyl-1,3-benzoxazol-4-ol. vulcanchem.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the this compound ring system are characteristic. The carbon atom bearing the hydroxyl group (C4) is significantly deshielded and appears in the aromatic region, typically around 140-155 ppm. The carbons of the oxazole (B20620) ring also have distinct chemical shifts, with the C2 carbon appearing further downfield, often above 150 ppm, due to its position between two heteroatoms. Aromatic carbons typically resonate in the 100-150 ppm range.

For comparison, detailed ¹³C NMR data for structurally similar heterocyclic systems like quinazolinones show the carbonyl carbon at ~168 ppm and aromatic carbons between 118-140 ppm, with the methyl substituent appearing around 22 ppm. orientjchem.org These values provide a reference for the expected ranges in this compound derivatives.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Core Structure

| Carbon Type | Chemical Shift Range (ppm) | Notes |

| C2 (Oxazole) | 150 - 165 | Iminic carbon, adjacent to O and N. |

| C4 (C-OH) | 140 - 155 | Aromatic carbon attached to the hydroxyl group. |

| Other Ar-C | 100 - 145 | Benzene ring carbons. |

| C=N (Oxazole) | ~165 | For comparison, C=N stretch in a similar compound. vulcanchem.com |

| C-O (Oxazole) | - | Part of the heterocyclic ring system. |

| Substituent Carbons | Variable | e.g., -CH₃ at ~20-25 ppm. |

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound derivatives, the IR spectrum provides clear evidence for the key functional groups.

The most prominent and characteristic absorption is that of the hydroxyl (-OH) group, which appears as a broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding. Another key vibration is the C=N stretching of the oxazole ring, which is typically observed around 1650 cm⁻¹. vulcanchem.com The stretching vibrations for the C-O bond within the heterocyclic ring and the phenolic C-O bond also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹). For the parent benzoxazole (B165842) structure, characteristic absorptions for the ring system are found throughout the 1000-1600 cm⁻¹ region. nist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |

| Imine | C=N stretch | ~1650 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Ether (Oxazole) | C-O stretch | 1200 - 1300 | Medium |

Data compiled from studies on 2-methyl-1,3-benzoxazol-4-ol and related compounds. vulcanchem.com

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then break down into smaller, characteristic fragment ions.

For this compound derivatives, the molecular ion peak is typically prominent, confirming the molecular weight of the compound. vulcanchem.com The fragmentation of benzoxazoles can be complex. Common fragmentation pathways involve the cleavage of substituents and the opening of the oxazole ring. researchgate.net The stability of the bicyclic aromatic system often leads to fragment ions where the core benzoxazole ring remains intact. Rearrangement reactions are also possible, leading to the formation of stable neutral molecules and fragment ions. libretexts.org For example, studies on related halogenostyrylbenzoxazoles show that under electron ionization, a common fragmentation pathway is the loss of a radical from a substituent, resulting in a highly stable fragment ion. researchgate.net

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields accurate bond lengths, bond angles, and details of intermolecular interactions.

Crystal structure analyses of benzooxazole derivatives have revealed important structural features. The fused benzoxazole ring system is generally found to be nearly planar. vulcanchem.com This planarity facilitates intermolecular interactions, such as π-stacking, where the aromatic rings of adjacent molecules align.

A crucial aspect of the crystal structure of this compound derivatives is the role of the hydroxyl group in forming hydrogen bonds. Studies on related 5-hydroxy-benzoxazole derivatives have shown that the crystal structures are stabilized by extensive networks of both intramolecular and intermolecular hydrogen bonds. researchgate.netnih.gov A common and significant interaction is the formation of an intermolecular hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom (N3) of the oxazole ring of a neighboring molecule (O-H···N). researchgate.netnih.gov This interaction often leads to the formation of chains or other supramolecular motifs in the crystal lattice. These hydrogen bonds play a critical role in dictating the packing of the molecules in the solid state.

Table 4: Illustrative Crystallographic Data for a Benzoxazole Derivative

| Parameter | Observation | Significance |

| Molecular Geometry | Benzoxazole moiety is nearly planar | Confirms the aromatic, rigid nature of the core structure. vulcanchem.com |

| Hydrogen Bonding | Intermolecular O-H···N bonds observed | Key interaction governing crystal packing and supramolecular assembly. researchgate.netnih.gov |

| π-π Interactions | Potential for π-stacking | Contributes to the stability of the crystal lattice. vulcanchem.com |

| Bond Lengths/Angles | Consistent with theoretical (DFT) calculations | Validates the experimental structure and electronic distribution. semanticscholar.org |

Data based on studies of various substituted hydroxy-benzoxazoles. vulcanchem.comresearchgate.netnih.govsemanticscholar.org

Comparison of Experimental and Theoretical Geometries

The precise determination of the three-dimensional structure of molecules is fundamental to understanding their chemical reactivity and physical properties. In the study of this compound derivatives, a powerful approach involves the combination of experimental techniques, primarily single-crystal X-ray diffraction, and theoretical computational methods, such as Density Functional Theory (DFT). This dual approach allows for a comprehensive validation of the molecular geometry.

X-ray crystallography provides highly accurate experimental data on bond lengths, bond angles, and torsion angles in the solid state. These experimental values serve as a benchmark for gauging the accuracy of theoretical models. Computational methods, particularly DFT, are used to calculate the optimized molecular geometry in the gaseous phase. The comparison between the experimental solid-state data and the calculated gas-phase data reveals the influence of crystal packing forces on the molecular structure and confirms the validity of the computational model.

The following table presents a comparison of selected experimental (X-ray) and theoretical (DFT) bond lengths for a representative benzoxazole derivative, illustrating the high degree of agreement.

| Compound | Parameter | Bond | Experimental (X-ray) (Å) | Theoretical (DFT/B3LYP) (Å) |

|---|---|---|---|---|

| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | Bond Length | C2=N3 | 1.302 | 1.310 |

| Bond Length | C-O | 1.366 | 1.370 | |

| Bond Length | C-C (Aromatic) | 1.433 | 1.435 | |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Bond Length | C2=N3 | 1.302 | 1.311 |

| Bond Length | C-O | 1.376 | 1.378 | |

| Bond Length | C-C (Aromatic) | 1.432 | 1.434 |

Data sourced from Glamočlija et al. (2021).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

Absorption and Emission Characteristics of Fluorescent Benzoxazol-4-ol Derivatives

Benzoxazole derivatives are a significant class of heterocyclic compounds known for their distinctive photophysical properties, including strong fluorescence. Their interaction with ultraviolet and visible light is a key area of research, underpinning their use as fluorescent probes and materials for sensor technologies. UV-Vis absorption spectroscopy reveals the wavelengths of light a molecule absorbs, corresponding to electronic transitions from the ground state to various excited states. Fluorescence spectroscopy measures the light emitted as the molecule relaxes from the lowest excited singlet state back to the ground state.

A characteristic feature of many fluorescent benzoxazole derivatives, particularly those with a 2-(2'-hydroxyphenyl) substituent, is a large Stokes shift. The Stokes shift is the difference in wavelength (or energy) between the absorption maximum and the emission maximum. Large Stokes shifts are highly desirable for fluorescence applications as they minimize self-absorption and improve the signal-to-noise ratio. This phenomenon in hydroxyphenyl benzoxazoles is often attributed to Excited State Intramolecular Proton Transfer (ESIPT).

The specific absorption (λ_abs) and emission (λ_em) maxima depend heavily on the molecular structure, including the nature and position of substituents on the benzoxazole core and any appended aromatic rings. For example, a series of fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d]oxazole derivatives absorb light in the range of 296 to 332 nm and emit light between 368 and 404 nm, resulting in significant Stokes shifts. Similarly, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole absorbs at 300 nm and emits at 359 nm, yielding a Stokes shift of 59 nm.

Computational Chemistry Approaches for Understanding Benzooxazol 4 Ol Reactivity and Interactions

Density Functional Theory (DFT) Studies: Unraveling Electronic Behavior

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can provide valuable insights into a molecule's reactivity, stability, and geometry. For the benzoxazole (B165842) scaffold, DFT studies have been instrumental in understanding how different substituents influence its chemical behavior.

Calculation of Electronic Properties (e.g., HOMO-LUMO Energy Gaps)

A key aspect of DFT studies is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity.

While specific HOMO-LUMO gap calculations for Benzooxazol-4-ol are not readily found in the literature, studies on various benzoxazole derivatives offer valuable comparative data. For instance, theoretical studies have shown that the introduction of electron-withdrawing groups, such as a nitro group, tends to lower the LUMO energy level, which can enhance the molecule's charge-transfer capabilities and chemical reactivity. Conversely, electron-donating groups, like an amino group, tend to raise the HOMO energy level, increasing the molecule's nucleophilicity.

DFT calculations on 5-Benzoxazolecarboxylic acid, a related derivative, have been performed at the B3LYP/6-311++G(d,p) level of theory to investigate its electronic properties and chemical reactivity. researcher.life Similar studies on other benzoxazole derivatives have also explored their electronic and structural properties. researchgate.net The insights gained from these studies can be extrapolated to predict the electronic behavior of this compound. The hydroxyl group at the 4-position is an electron-donating group, which would be expected to raise the HOMO energy level and influence the compound's reactivity.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Benzoxazole Derivatives (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivative (4c) | - | - | - | vietnamjournal.ru |

| 2,5-disubstituted benzoxazole derivative (3N13) | - | - | - | tandfonline.com |

| Benzoxazole-oxadiazole analogue (2) | -5.80 | -1.20 | 4.60 | mdpi.com |

| Benzoxazole-oxadiazole analogue (15) | -5.90 | -1.10 | 4.80 | mdpi.com |

| Benzoxazole-oxadiazole analogue (16) | -6.10 | -1.30 | 4.80 | mdpi.com |

Note: Specific HOMO and LUMO energy values for compounds 4c and 3N13 were not provided in the source material, but their reactivity was discussed based on DFT calculations. The data for the benzoxazole-oxadiazole analogues are provided to illustrate the concept.

Prediction of Reactivity and Stability

DFT calculations can also predict various global reactivity descriptors, such as chemical hardness, softness, electrophilicity, and nucleophilicity, which provide a quantitative measure of a molecule's reactivity and stability. researchgate.netmdpi.com For example, a study on 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives confirmed that most of the molecules were soft and had an electrophilic nature. vietnamjournal.ru

The stability of benzoxazole derivatives has also been investigated using DFT. Theoretical calculations have been used to prove the relative stability of different synthesized compounds. researchgate.net These computational approaches are invaluable for predicting the reactivity of novel compounds before their synthesis. nih.gov

Analysis of Molecular Geometry and Electronic Structure

DFT is employed to optimize the molecular geometry of benzoxazole derivatives, providing accurate predictions of bond lengths and angles. These calculated geometrical parameters are often in good agreement with experimental data from similar compounds. researchgate.net Furthermore, DFT allows for a detailed analysis of the electronic structure, including the distribution of electron density and the nature of chemical bonds. Molecular electrostatic potential (MEP) maps, for instance, can visualize the regions of a molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic and nucleophilic attack. tandfonline.comui.edu.ng

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound.

Prediction of Binding Affinities and Modes

Molecular docking studies on a wide range of benzoxazole derivatives have been conducted to predict their binding affinities and interaction modes with various biological targets. These studies provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. rsc.org For example, docking studies of benzoxazole-linked combretastatin (B1194345) analogues with the EGFR receptor revealed that certain compounds had strong binding interactions, which correlated well with their observed anticancer activity. x-mol.net Similarly, docking of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives against the 4URO receptor showed that one molecule exhibited a high dock score, indicating strong potential binding. vietnamjournal.runih.gov

Table 2: Illustrative Docking Scores and Binding Affinities of Benzoxazole Derivatives with Various Biological Targets

| Compound/Derivative | Target | Docking Score (kcal/mol) / Binding Energy (kJ/mol) | Reference |

| Benzoxazole derivative (4c) | 4URO receptor | -8.0 | vietnamjournal.runih.gov |

| Benzoxazole derivative (3N13) | Sterol 14α-demethylase (CYP51) | - | tandfonline.com |

| Benzoxazole-thiazolidinone hybrid (BT10) | SARS-CoV-2 3CLpro | - | rsc.org |

| Benzoxazole-thiazolidinone hybrid (BT14) | SARS-CoV-2 3CLpro | - | rsc.org |

| Combretastatin analogue (11g) | EGFR receptor | - | x-mol.net |

| Combretastatin analogue (11l) | EGFR receptor | - | x-mol.net |

Note: The table presents examples of docking studies on benzoxazole derivatives. Specific numerical docking scores were not always provided in the source materials, but the studies confirmed significant binding interactions.

Identification of Potential Biological Targets (e.g., Enzymes, Receptors)

Molecular docking has been instrumental in identifying a diverse array of potential biological targets for benzoxazole derivatives, highlighting their therapeutic potential. These targets include enzymes and receptors involved in various diseases.

For instance, benzoxazole derivatives have been investigated as potential inhibitors of:

Urease: New triazinoindole bearing benzoxazole hybrids have shown inhibitory potential against the urease enzyme. mdpi.com

Thymidylate Synthase: In-silico molecular docking studies have suggested the affinity of newly synthesized benzoxazole derivatives for thymidylate synthase, a target in cancer therapy. ijpsdronline.com

DNA Gyrase: Computational results have indicated that the antibacterial activity of some benzoxazole derivatives could be achieved through the inhibition of DNA gyrase. benthamdirect.com

SARS-CoV-2 Proteases: Benzoxazole-thiazolidinone hybrids have been identified as potential inhibitors of the 3-chymotrypsin-like protease (3CLpro) and the papain-like protease (PLp) of SARS-CoV-2. rsc.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A number of studies have focused on benzoxazole derivatives as inhibitors of VEGFR-2, a key target in angiogenesis and cancer. rsc.orghep.com.cnrsc.orgresearchgate.net

Alpha-amylase: Benzoxazole derivatives have been studied as potential inhibitors of alpha-amylase for the control of diabetes. researchgate.net

Topoisomerase II: Some benzoxazole derivatives have shown inhibitory activity against topoisomerase II, another important cancer target. nih.gov

These studies underscore the versatility of the benzoxazole scaffold and suggest that this compound could also exhibit interesting interactions with various biological targets, warranting further investigation through dedicated computational and experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

The development of predictive QSAR models for benzoxazole derivatives has been a significant area of research, focusing primarily on their antimicrobial and anticancer activities. nih.govrsc.orgnih.gov These models are built by correlating the structural features of the molecules with their experimentally determined biological activities, such as the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50). nih.govnih.gov

Several statistical methods are employed to create these models. Multiple Linear Regression (MLR) is a common approach used to establish a linear relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.govnih.gov For instance, a QSAR study on a series of 2,5-disubstituted benzoxazoles against methicillin-resistant Staphylococcus aureus (MRSA) utilized MLR to develop a predictive model. nih.gov

More advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. rsc.org These methods provide a three-dimensional representation of the molecule's steric and electrostatic fields, offering insights into how these fields influence biological activity. A study on benzoxazole derivatives as anticancer agents employed both CoMFA and CoMSIA to generate models for their activity against different cancer cell lines, including HepG2, HCT-116, and MCF-7. rsc.org The statistical robustness of these models is typically validated using parameters like the cross-validated correlation coefficient (Rcv²) and the predictive correlation coefficient (Rpred²). rsc.org

The development of such predictive models for this compound would involve synthesizing a series of its derivatives, evaluating their biological activity, and then applying these QSAR methodologies to establish a reliable model for predicting the activity of new, unsynthesized analogs.

Table 1: Methodologies for Developing Predictive QSAR Models for Benzoxazole Derivatives

| Methodology | Description | Application Example | Reference(s) |

| Multiple Linear Regression (MLR) | A statistical method that uses a linear equation to model the relationship between a dependent variable and one or more independent variables (molecular descriptors). | Development of a 2D-QSAR model for the antimicrobial activity of 2,5-disubstituted benzoxazoles against MRSA. | nih.gov |

| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. | Generation of 3D-QSAR models for the anticancer activity of benzoxazole derivatives against various cancer cell lines. | rsc.org |

| Comparative Molecular Similarity Indices Analysis (CoMSIA) | A 3D-QSAR method similar to CoMFA but includes additional descriptor fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. | Used alongside CoMFA to develop robust 3D-QSAR models for the anticancer activity of benzoxazole derivatives. | rsc.org |

The biological activity of benzoxazole derivatives has been shown to correlate with various topological and electronic parameters. Topological descriptors are numerical values that describe the atomic connectivity and shape of a molecule, while electronic descriptors relate to the distribution of electrons within the molecule.

Studies on 2-(p-substituted-phenyl) benzoxazoles have revealed that a combination of hydrophobic, electronic, and steric parameters is more significant in determining their antifungal activity against Candida albicans than any single parameter alone. dergipark.org.tr Similarly, QSAR models for the antimicrobial activity of other benzoxazole derivatives have highlighted the importance of topological parameters such as Kier's molecular connectivity indices (¹χ, ¹χv) and other topological indices. researchgate.net

In the context of anticancer activity, the binding free energies of benzoxazole inhibitors with their target receptors have been shown to be driven by a combination of steric, electrostatic, and hydrogen bond interactions. rsc.org Density Functional Theory (DFT) calculations have also been used to confirm the electrophilic nature of some active benzoxazole derivatives. rjeid.comnih.gov

For this compound, a systematic study would involve calculating a range of topological and electronic descriptors for a series of its derivatives and then correlating these with their measured biological activity to identify the key structural features driving their potency.

Table 2: Correlation of Molecular Descriptors with Biological Activity of Benzoxazole Derivatives

| Descriptor Type | Specific Descriptor(s) | Correlated Biological Activity | Reference(s) |

| Topological | Kier's molecular connectivity indices (¹χ, ¹χv), Topological indices (R) | Antimicrobial activity | researchgate.net |

| Electronic | Electronic constants (F, R), Electrostatic energy | Antifungal and Anticancer activity | nih.govdergipark.org.tr |

| Steric | Steric constants (MR, MW, Pr), Steric field (in CoMFA) | Antifungal and Anticancer activity | rsc.orgdergipark.org.tr |

| Hydrophobic | Hydrophobic parameters, Hydrophobic field (in CoMSIA) | Antifungal and Anticancer activity | dergipark.org.trbenthamdirect.com |

| Quantum Chemical | Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential | Estrogenic disrupting effects and general reactivity | rjeid.comnih.govresearchgate.net |

Development of Predictive Models for Biological Activity

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations can provide valuable insights into their conformational flexibility and their dynamic interactions with biological macromolecules, such as proteins and DNA.

MD simulations have been employed to evaluate the stability of complexes formed between benzoxazole derivatives and their biological targets. nih.govresearchgate.net For example, simulations have been used to optimize the docked poses of benzoxazole-based inhibitors with their target enzymes and to assess the stability of the resulting complex by calculating the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. nih.gov A stable RMSD value suggests that the inhibitor remains bound in a consistent conformation within the active site of the target. nih.govrjeid.comnih.gov

These simulations are typically performed using specialized software packages like NAMD or GROMACS, employing force fields such as CHARMM22 or AMBER to describe the interactions between atoms. nih.govresearchgate.net The results of MD simulations can also be used to calculate binding free energies, often using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) approach, which can provide a more accurate prediction of binding affinity than molecular docking alone. rjeid.comnih.govacs.org

Furthermore, MD simulations can reveal the key amino acid residues involved in the interaction between the benzoxazole derivative and its target protein, highlighting the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the binding. rsc.orgacs.org This detailed understanding of the binding mode and dynamics is crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Table 3: Application of Molecular Dynamics Simulations to Benzoxazole Derivatives

| Simulation Aspect | Description | Purpose/Finding | Reference(s) |

| Software | NAMD, GROMACS | Programs used to run the molecular dynamics simulations. | nih.govresearchgate.net |

| Force Field | CHARMM, AMBER, GAFF | A set of parameters used to describe the potential energy of the system of atoms. | nih.govresearchgate.net |

| Analysis | RMSD calculation | To assess the stability of the ligand-receptor complex over time. A stable complex is indicated by a low and non-fluctuating RMSD. | nih.govrjeid.comnih.gov |

| Analysis | Binding Free Energy Calculation (MM/PBSA) | To estimate the binding affinity of the ligand to its receptor, providing a more quantitative measure of interaction strength. | rjeid.comnih.govacs.org |

| Analysis | Interaction Analysis | To identify key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic) that are crucial for binding. | rsc.orgacs.org |

Biological and Pharmacological Activities of Benzooxazol 4 Ol and Its Analogues: Mechanistic Insights

Antimicrobial Activity Profile and Mechanisms of Action

Benzoxazole (B165842) derivatives are recognized for their broad-spectrum antimicrobial properties, demonstrating efficacy against a variety of bacterial and fungal pathogens. nih.govias.ac.in

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Analogues of Benzooxazol-4-ol have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study on 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol and its trifluoromethylphenyl analogue revealed significant activity against E. coli, S. aureus, and S. lutea. ijpsonline.com The trifluoromethylphenyl derivative, in particular, exhibited greater efficacy. ijpsonline.com Another study highlighted that certain 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides possess antibacterial activity against S. aureus and S. faecalis with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 100 µg/mL. lookchem.comscispace.com

The substitution pattern on the benzoxazole ring plays a crucial role in antibacterial potency. For example, some 5-ethylsulphonyl-2-substituted-phenyl/benzyl benzoxazole derivatives have demonstrated a broad spectrum of activity. nih.gov

Table 1: Antibacterial Activity of this compound Analogues

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | E. coli | 0.039 (mg/ml) | ijpsonline.com |

| 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | S. lutea | 0.020 (mg/ml) | ijpsonline.com |

| 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides | S. aureus | 25-100 | lookchem.comscispace.com |

| 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides | S. faecalis | 25-100 | lookchem.comscispace.com |

| 5-ethylsulphonyl-2-substituted-benzoxazoles | Various bacteria | 7.81-250 | nih.gov |

Antifungal Efficacy Against Diverse Fungal Pathogens

Benzoxazole derivatives have also been identified as potent antifungal agents. nih.gov A number of synthesized benzoxazoles exhibited a broad spectrum of antifungal activity, with some compounds being more potent than the standard drug fluconazole (B54011) against certain Candida isolates. nih.gov For example, certain 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides showed significant antimycotic activity against C. albicans, with MIC values between 12.5 and 50 µg/mL. scispace.com

In a study of various benzoxazolyl aniline (B41778) analogues, most compounds did not show significant antifungal activity up to a concentration of 20 µg/mL, with the exception of one 2-chloroacetamide (B119443) derivative which had an IC50 value of 22.3 µM against Cryptococcus neoformans. olemiss.edu

Table 2: Antifungal Activity of this compound Analogues

| Compound/Analogue | Fungal Pathogen | MIC/IC50 | Reference |

|---|---|---|---|

| 5-ethylsulphonyl-2-substituted-benzoxazoles | C. albicans | 7.81-250 µg/mL | nih.gov |

| 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides | C. albicans | 12.5-50 µg/mL | scispace.com |

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase)

A key mechanism behind the antibacterial action of some benzoxazole analogues is the inhibition of essential bacterial enzymes like DNA gyrase. ijpsonline.com DNA gyrase, a type II topoisomerase, is crucial for maintaining the correct topology of DNA during replication and transcription. helsinki.finih.gov

Research has shown that certain benzoxazole derivatives exhibit a strong binding affinity to DNA gyrase. ijpsonline.com For instance, a benzoxazole derivative containing a trifluoromethylphenyl group demonstrated better binding affinity to DNA gyrase compared to its methoxyphenyl counterpart, which correlated with its enhanced antibacterial activity. ijpsonline.com Benzothiazole-based inhibitors, which are structurally similar to benzoxazoles, have also been extensively studied as potent inhibitors of DNA gyrase and topoisomerase IV. helsinki.finih.govrsc.org

Anti-Cancer and Anti-Tumor Efficacy and Cellular Pathways

The anticancer potential of benzoxazole derivatives has been a significant area of research, with studies demonstrating their efficacy against various cancer cell lines through multiple cellular pathways. nih.govnih.gov

Inhibition of Kinase Activity (e.g., VEGFR-2 Inhibition)

One of the primary mechanisms of the anti-cancer activity of benzoxazole analogues is the inhibition of kinase enzymes, particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a key regulator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.govrsc.orgdovepress.com

Several novel series of benzoxazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. researchgate.netnih.govnih.gov For example, certain benzoxazole derivatives have shown potent inhibition of VEGFR-2 with IC50 values in the nanomolar range, comparable to the standard drug sorafenib (B1663141). researchgate.netnih.gov One study reported that compounds 5e and 5c potently inhibited VEGFR-2 with IC50 values of 0.07 ± 0.01 and 0.08 ± 0.01 µM, respectively. nih.gov Another study found that their synthesized benzoxazole derivatives inhibited VEGFR-2 at IC50 values ranging from 0.19 to 0.60 μM. dovepress.com

Table 3: VEGFR-2 Inhibition by this compound Analogues

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 5e | - | 0.07 ± 0.01 | nih.gov |

| Compound 5c | - | 0.08 ± 0.01 | nih.gov |

| Piperazinylquinoxaline-based derivatives | - | 0.19 - 0.60 | dovepress.com |

| Benzoxazole/benzothiazole (B30560) derivative 4c | - | 0.12 ± 0.01 | researchgate.net |

Induction of Apoptosis and Cell Cycle Modulation

Inducing apoptosis (programmed cell death) and modulating the cell cycle are other significant mechanisms through which benzoxazole analogues exert their anti-cancer effects. google.comnih.gov

Studies have shown that certain benzoxazole derivatives can induce apoptosis in various cancer cell lines. For instance, 2-Phenyl-1,3-benzoxazol-6-ol was found to induce apoptosis in multiple cancer cell lines, linked to increased oxidative stress. Another study on a series of benzoxazole derivatives demonstrated their ability to induce apoptosis in HepG2 cells, with one compound increasing the apoptotic cell population by 16.52% compared to the control. nih.gov This apoptotic induction was further supported by a 4.8-fold increase in caspase-3 levels. nih.gov

In terms of cell cycle modulation, some benzoxazole derivatives have been shown to arrest the cell cycle at specific phases. For example, one study found that a particular benzoxazole derivative arrested HepG2 cell growth at the Pre-G1 phase. nih.gov

Table 4: Anticancer Activity of this compound Analogues

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|---|

| Compound 5e | HepG2 | 4.13 ± 0.2 | VEGFR-2 Inhibition | nih.gov |

| Compound 5e | HCT-116 | 6.93 ± 0.3 | VEGFR-2 Inhibition | nih.gov |

| Compound 5e | MCF-7 | 8.67 ± 0.5 | VEGFR-2 Inhibition | nih.gov |

| Compound 14b | HepG2 | 4.61 | Apoptosis, Cell Cycle Arrest | nih.gov |

| 4-Chloro-7-fluoro-1,2-benzoxazol-3-ol | MCF-7 | 12.5 | Apoptosis |

Interaction with Molecular Chaperones (e.g., Hsp90)

The molecular chaperone heat shock protein 90 (Hsp90) has emerged as a significant target in oncology due to its role in activating numerous signaling proteins essential for tumor cell survival and proliferation. nih.gov The Hsp90 protein consists of four conserved isoforms, including the inducible Hsp90α and the constitutively expressed Hsp90β, both located in the cytosol. nih.gov In the tumor microenvironment, characterized by stress and oxygen deprivation, the expression of Hsp90 is often increased. nih.gov

Recent research has identified various heterocyclic compounds, such as those with purine, pyrazole (B372694), triazine, quinoline, coumarin, and isoxazole (B147169) scaffolds, as inhibitors of Hsp90's chaperone activity. researchgate.net Among these, benzisoxazole and benzothiazole derivatives have shown promise as Hsp90 inhibitors. nih.govnih.gov Crystallographic studies have revealed that small-molecule benzisoxazole derivatives can bind to the ATP binding pocket of Hsp90, specifically interacting with the Asp93 residue. nih.gov Structure-based optimization of these initial hits has led to the identification of potent analogues with favorable biochemical profiles. nih.gov

For instance, 4,5-diarylisoxazole derivatives have been developed as potent Hsp90 inhibitors. nih.gov One such compound, VER-52296/NVP-AUY922 , demonstrates high affinity in a competitive binding assay and inhibits the proliferation of various human cancer cell lines. nih.gov Its mechanism involves the depletion of oncogenic client proteins and a corresponding increase in Hsp72. nih.gov Similarly, the isoxazole VER-50589 has shown a 9-fold greater potency in cellular antiproliferative assays compared to its pyrazole counterpart, VER-49009 . researchgate.net This increased potency is attributed to a higher binding affinity and greater cellular uptake. researchgate.net Consistent with Hsp90 inhibition, both compounds lead to the induction of Hsp72 and Hsp27, alongside the depletion of client proteins like C-RAF, B-RAF, and survivin. researchgate.net

Furthermore, molecular modeling and docking studies have been employed to understand the binding modes of these inhibitors. For example, docking studies of bromo aniline derivatives against 4,5-diaryl isoxazole Hsp90 chaperone inhibitors have been conducted to explore their potential. researchgate.net In the case of benzothiazole-based inhibitors, molecular dynamics simulations have shown that compounds like 9i interact with the C-terminal domain of Hsp90, forming ionic interactions with residues such as Glu489 and hydrophobic contacts with Ile486. nih.gov This interaction allosterically modulates Hsp90 activity, leading to the downregulation of oncogenic proteins like Akt, c-Raf, and estrogen receptor alpha (ER-α) without inducing the heat shock response, a common side effect of N-terminal inhibitors. nih.gov

Anti-Inflammatory Effects and Associated Molecular Targets

Cyclooxygenase (COX) Pathway Modulation

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs). derpharmachemica.commdpi.com While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is stimulated by inflammatory signals. derpharmachemica.comresearchgate.net Many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting both COX isoforms. nih.gov However, the development of selective COX-2 inhibitors is a major goal to achieve anti-inflammatory effects while minimizing gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Benzoxazole derivatives have been extensively investigated as potential COX inhibitors. researchgate.netresearchgate.net For example, a series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated for their ability to inhibit human COX-2. derpharmachemica.com Compounds VI 6 and VI 12 from this series demonstrated high selectivity for COX-2 over COX-1, with selectivity ratios of 379 and over 465, respectively. derpharmachemica.com Similarly, other studies have reported on 2-oxo-3H-benzoxazole derivatives and Schiff's bases of 2-alkylbenzoxazole-5-carbohydrazide as having anti-inflammatory properties. derpharmachemica.com

The anti-inflammatory activity of some benzoxazole derivatives has been linked to their ability to inhibit pro-inflammatory cytokines and enzymes like COX. For instance, N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives have shown significant protection against carrageenan-induced paw edema. nih.gov Furthermore, docosahexaenoic acid (DHA) has been found to modulate COX-2 expression and activity, in part, through the free fatty acid receptor 4 (FFA4), providing another avenue for the anti-inflammatory actions of certain molecules. nih.gov Phytonutrients, including flavonoids, have also been shown to modulate the COX-2 pathway by targeting various inflammation-related molecules and transcription factors. nih.gov

Investigation of Other Pharmacological Activities

Antiviral Properties

The benzoxazole scaffold is present in compounds exhibiting a broad range of biological activities, including antiviral properties. researchgate.netontosight.ainih.gov Research has shown that derivatives of benzoxazole can be effective against various viruses. olemiss.eduresearchgate.net For example, some benzoxazole derivatives have been investigated for their potential to inhibit the hepatitis C virus. researchgate.netresearchgate.net

The mechanism of antiviral action for many compounds involves acting as nucleoside analogues. wikipedia.org These analogues, once phosphorylated, can be incorporated into growing viral DNA or RNA strands, acting as chain terminators and halting viral replication. wikipedia.orggoogle.com This approach has been successful in developing treatments for viruses like HIV, hepatitis B, and herpes simplex. wikipedia.orgdrugbank.com

In the context of benzoxazole and its related structures, benzotriazole (B28993) derivatives have been designed and synthesized to target a wide spectrum of RNA viruses. nih.gov Specifically, certain benzotriazole-based compounds have shown selective activity against Coxsackievirus B5, a human enterovirus. nih.gov The hit compound from this study was found to protect cells from viral infection by interfering with the early stages of the viral life cycle, likely by hindering viral attachment. nih.gov

Antioxidant Mechanisms

Benzoxazole derivatives have demonstrated significant antioxidant potential. researchgate.netrsc.orgresearchgate.net The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. researchgate.net For instance, a study on 3-substituted piperazinomethyl derivatives of benzoxazole found that the compound BzO-1 , which has a 4-methylphenyl substituent, exhibited the highest antioxidant activity by neutralizing free radicals and chelating ferric ions. researchgate.netresearchgate.net

The structural features of these derivatives play a crucial role in their antioxidant capacity. The presence of hydroxyl groups, for example, can enable the molecule to act as a hydrogen bond donor, which is a key mechanism for antioxidant action. ontosight.ai The molecular structures and electronic environments of synthesized benzoxazole derivatives have been characterized to understand the underpinnings of their antioxidant mechanisms. researchgate.net

Studies on various oxazole-5(4H)-one derivatives have also revealed their antioxidant properties, including the inhibition of lipid peroxidation. turkjps.org In one such study, compound E3 was the most active analog, inhibiting microsomal EROD activity by 89%, which was even better than the specific inhibitor caffeine. turkjps.org Furthermore, the incorporation of a diselenide functionality into related chemical structures has been shown to confer antioxidant activity, which may involve the activation of the Nrf2/Keap1 signaling pathway. mdpi.com

Receptor Modulation (e.g., Melatonin (B1676174) Receptors)

Benzoxazole derivatives have been identified as potent modulators of various receptors, including melatonin receptors (MT1 and MT2). researchgate.netresearchgate.net These G-protein-coupled receptors are involved in regulating circadian rhythms and are targets for treating sleep disorders, mood disorders, and other conditions. nih.govmdpi.com

A series of benzoxazole derivatives were synthesized and evaluated for their binding affinity to human MT1 and MT2 receptors using radioligand binding assays. researchgate.net From this series, compounds 14 and 17 were identified as melatonin receptor agonists. researchgate.net Structure-activity relationship studies have been crucial in the development of these ligands. For example, N-(2-Benzoxazol-2-yl-ethyl) guanidine (B92328) hydrochloride showed high affinity for the 5-HT3 receptor, demonstrating the versatility of the benzoxazole scaffold in receptor targeting. researchgate.net

Antihyperglycemic and Antidepressant Potentials

The therapeutic potential of compounds is a critical area of research in medicinal chemistry. While the benzoxazole scaffold is known to be a versatile core in a variety of biologically active compounds, specific research into the antihyperglycemic and antidepressant activities of this compound and its direct analogues is not extensively documented in publicly available scientific literature.

For instance, a study on a series of novel benzoxazole derivatives incorporating a thiazolidinedione moiety showed significant antihyperglycemic activity in animal models. researchgate.net Thiazolidinediones are a known class of drugs used to treat type 2 diabetes by increasing insulin (B600854) sensitivity. This suggests that the benzoxazole nucleus can be a part of a larger molecule with antihyperglycemic properties, though this is not specific to this compound itself.

Similarly, the benzoxazole scaffold has been incorporated into molecules designed as potential antidepressants. Research has shown that some benzoxazole derivatives exhibit affinity for serotonin (B10506) receptors, which are key targets in the treatment of depression. For example, 2-Benzoxazolinone, a related compound, is mentioned to have diverse pharmacological effects, including antidepressant activity, though detailed mechanistic studies are not provided in the available data.

It is important to note that the biological activity of benzoxazole derivatives is highly dependent on the specific substitutions on the benzoxazole ring system. The presence and position of functional groups, such as the hydroxyl group at the 4-position in this compound, would significantly influence its physicochemical properties and its interaction with biological targets.

Antihyperglycemic Potentials

Direct evidence from research studies specifically investigating the antihyperglycemic potential of this compound is not available in the reviewed literature. While the broader benzoxazole class has been a scaffold of interest in the development of compounds with potential antihyperglycemic effects, data directly implicating this compound is absent. bioaustralis.comresearchgate.net

Antidepressant Potentials

Similarly, there is a lack of specific studies on the antidepressant potential of this compound. While related structures like 2-Benzoxazolinone are noted for their potential antidepressant effects, this cannot be directly extrapolated to this compound without specific experimental evidence. The structural and electronic differences between these compounds would likely lead to different pharmacological profiles.

Due to the absence of specific research data on the antihyperglycemic and antidepressant activities of this compound and its close analogues, interactive data tables summarizing research findings cannot be generated at this time. Further research is required to elucidate the potential of this specific chemical entity in these therapeutic areas.

Structure Activity Relationship Sar Studies of Benzooxazol 4 Ol Derivatives

Influence of Substituent Effects on Biological Efficacy

The introduction of various functional groups onto the benzooxazole framework allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn modulates its biological activity.

The location of functional groups on the benzoxazole (B165842) ring is a critical determinant of biological potency. Studies on various isomers of hydroxybenzoxazoles and related derivatives have established that substitutions at positions 5, 6, and 7 are particularly significant.

Position 5: This position is frequently cited as crucial for modulating the intensity of biological activity. scispace.com The introduction of a halogen atom, such as chlorine or bromine, at position 5 has been shown to enhance antiproliferative activity against various cancer cell lines. mdpi.com For instance, a 5-chloro-substituted benzoxazole derivative demonstrated pronounced activity against Capan-1 and HCT-116 cancer cell lines. mdpi.com Similarly, a hydroxyl or methyl group at this position can also lead to enhanced antiproliferative effects. mdpi.com The hydroxyl group at C5 is known to form intermolecular hydrogen bonds with target proteins, stabilizing the drug-receptor complex. researchgate.net

Position 6: A hydroxyl group at the 6-position has been incorporated into derivatives designed for neuroprotective and anticancer activities. In a series of benzimidazoles, a related class of heterocycles, an electron-withdrawing nitro group at the 6-position was found to be more active than other analogs, while electron-donating groups led to lower potency. mdpi.com

Position 7: Substitution at the 7-position of the benzoxazole ring has been found to be beneficial for the inhibition of Cholesterol Ester Transfer Protein (CETP). innovareacademics.in

While direct data on the effect of substituents on the benzooxazol-4-ol ring is scarce, the established importance of the phenolic hydroxyl group in related compounds suggests that its placement at C4 would significantly influence hydrogen bonding capabilities and interactions with biological targets. The proximity of the 4-OH group to the oxazole (B20620) nitrogen might lead to unique intramolecular interactions or specific binding patterns not observed in other isomers.

The electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of substituents are fundamental to the bioactivity of benzoxazole derivatives.

Electronic Effects: The biological activity of these compounds can be significantly enhanced by the presence of either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), depending on their position and the specific biological target. researchgate.net For example, in the context of cholinesterase inhibition, EWGs on the benzoxazole ring have been correlated with enhanced inhibitory activity. In a study on benzimidazole (B57391) derivatives, phenyl rings substituted with EWGs at the 2-position or EDGs at the 4-position resulted in potent anti-inflammatory activity. mdpi.com

Steric Effects: The size and spatial arrangement of substituents can also have a profound impact. In some cases, increasing steric hindrance is detrimental to activity. For example, in a series of coumarin-benzoxazole hybrids, larger substituents were found to decrease in vitro antiproliferative effects. tandfonline.com However, in other contexts, bulky groups may be beneficial. For instance, lipophilic groups on a benzenediol moiety attached to a naphthoxazole scaffold were found to enhance biological effects. mdpi.com

| Compound Series | Substitution Pattern | Effect on Biological Activity | Reference |

| 2-Arylbenzoxazoles | 5-Cl or 5-Br | Enhanced antiproliferative activity. | mdpi.com |

| 2-Arylbenzoxazoles | 4-morpholine on 2-phenyl ring | Enhanced antiproliferative activity. | mdpi.com |

| Naphthoxazole Analogs | Cl on benzenediol moiety | Highest antiproliferative potency. | mdpi.com |

| Coumarin-benzoxazole hybrids | Increased steric hindrance | Detrimental to antiproliferative activity. | tandfonline.com |

Positional Effects of Functional Groups on Activity (e.g., Halogens, Alkyl Groups)

Impact of Core Scaffold Modifications on Pharmacological Profile

Modifying the core this compound scaffold is a key strategy for altering the pharmacological profile and discovering new biological activities. This can involve expanding the ring system, altering the heterocyclic core, or fusing it with other pharmacologically active moieties.

One common modification is the expansion of the aromatic system. Replacing the benzoxazole ring with a more lipophilic naphthoxazole scaffold has been shown to significantly enhance antiproliferative activity against cancer cells. mdpi.com This suggests that increasing the surface area for π-π stacking interactions can be a favorable strategy.

Another approach involves altering the core heterocycle itself. Derivatives based on a benzoxazolone core, for example, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.gov Similarly, replacing the oxygen atom with sulfur to create a benzoxathiole scaffold has led to the discovery of potent 5-lipoxygenase inhibitors for the potential treatment of asthma. nih.gov

Fusing the benzoxazole scaffold with other heterocyclic systems is also a widely used strategy. Benzoxazole-pyrrolobenzodiazepine conjugates have been synthesized and investigated for their anticancer activity. innovareacademics.in This "fused pharmacophore" approach aims to combine the favorable properties of two different active scaffolds into a single molecule to achieve enhanced potency or a novel mechanism of action. dokumen.pub

Rational Design Principles Derived from SAR Analysis

The collective SAR data on benzoxazole derivatives have given rise to several rational design principles aimed at creating more potent and selective agents.

A primary strategy involves the combination of pharmacophores . This approach designs hybrid molecules by linking the benzoxazole core to another known pharmacophore to target multiple pathways or to enhance binding affinity for a single target. dokumen.pub This has been successfully applied in the design of anticancer agents by creating benzoxazole-linked pyrrolobenzodiazepine conjugates. innovareacademics.in

Structure-based drug design , which utilizes computational tools like molecular docking, is another key principle. By modeling how a benzoxazole derivative fits into the active site of a target enzyme or receptor, researchers can predict binding affinities and guide the synthesis of new analogs with improved interactions. researchgate.net This approach was used to design novel benzoxazole-based inhibitors of VEGFR-2 kinase, using the known inhibitor sorafenib (B1663141) as a structural template. researchgate.net

Scaffold rigidification is a further design principle. This involves making a known flexible active molecule more rigid by incorporating its key features into a more constrained framework, such as a benzisoxazole or benzoxazole ring system. This can improve binding affinity by reducing the entropic penalty of binding. nih.gov